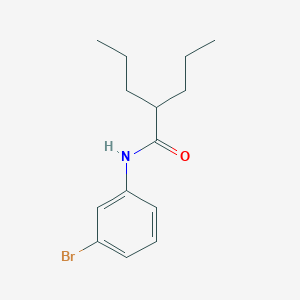

N-(3-bromophenyl)-2-propylpentanamide

Description

N-(3-Bromophenyl)-2-propylpentanamide is a synthetic amide derivative structurally related to valproic acid (VPA), a well-known histone deacetylase (HDAC) inhibitor and antiepileptic agent.

Properties

Molecular Formula |

C14H20BrNO |

|---|---|

Molecular Weight |

298.22 g/mol |

IUPAC Name |

N-(3-bromophenyl)-2-propylpentanamide |

InChI |

InChI=1S/C14H20BrNO/c1-3-6-11(7-4-2)14(17)16-13-9-5-8-12(15)10-13/h5,8-11H,3-4,6-7H2,1-2H3,(H,16,17) |

InChI Key |

XNHMCINCTRMHAB-UHFFFAOYSA-N |

SMILES |

CCCC(CCC)C(=O)NC1=CC(=CC=C1)Br |

Canonical SMILES |

CCCC(CCC)C(=O)NC1=CC(=CC=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(3-bromophenyl)-2-propylpentanamide with key analogs based on structural features, biological activity, pharmacokinetics, and toxicity.

N-(2-Hydroxyphenyl)-2-Propylpentanamide (HO-AAVPA)

- Biological Activity :

- Inhibits HDAC1 (IC₅₀: ~5 μM in silico), leading to HMGB1 translocation and ROS-mediated apoptosis in cervical cancer (SiHa) and breast cancer (MCF-7) cells .

- Antiproliferative IC₅₀ values: 10–50 μM in HeLa, rhabdomyosarcoma, and triple-negative breast cancer cells, outperforming VPA (IC₅₀: mM range) .

- Pharmacokinetics :

- Toxicity : Lower hepatotoxicity and teratogenicity than VPA in murine models .

N-(4-Methoxyphenyl)-2-Propylpentanamide

- Structure : A methoxy group at the 4-position increases hydrophobicity and electron density.

- Biological Activity: Limited data, but methoxy groups generally enhance membrane permeability and metabolic stability.

N-(2-Bromophenyl)-3-Chloropropanamide

- Structure : Bromine at the 2-position and a shorter aliphatic chain.

- Biological Activity: No direct anticancer data, but bromine’s electron-withdrawing effects may reduce HDAC affinity compared to hydroxylated analogs .

Valproic Acid (VPA)

- Structure : Branched carboxylic acid without an aryl group.

- Toxicity : High hepatotoxicity and teratogenicity due to reactive metabolite (4nVPA) formation via CYP2C9 .

Structural-Activity Relationship (SAR) Analysis

Pharmacokinetic and Toxicity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.